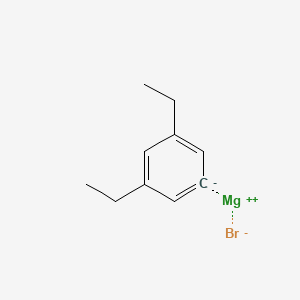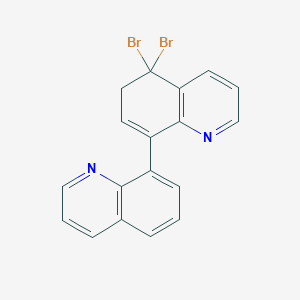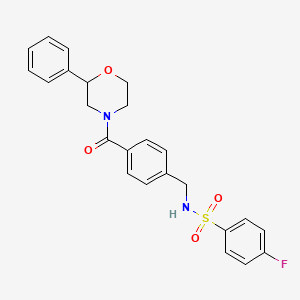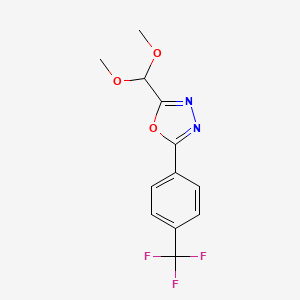![molecular formula C25H24ClF2N5O6 B12635100 Acetic acid, 2-[[1-(aminocarbonyl)-3-[[[(2S,4R)-2-[[[(3-chloro-2-fluorophenyl)methyl]amino]carbonyl]-4-fluoro-4-methyl-1-pyrrolidinyl]carbonyl]amino]-1H-indol-5-yl]oxy]-](/img/structure/B12635100.png)
Acetic acid, 2-[[1-(aminocarbonyl)-3-[[[(2S,4R)-2-[[[(3-chloro-2-fluorophenyl)methyl]amino]carbonyl]-4-fluoro-4-methyl-1-pyrrolidinyl]carbonyl]amino]-1H-indol-5-yl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido acético, 2-[[1-(aminocarbonil)-3-[[[(2S,4R)-2-[[[(3-cloro-2-fluorofenil)metil]amino]carbonil]-4-fluoro-4-metil-1-pirrolidinil]carbonil]amino]-1H-indol-5-il]oxi]- es un complejo compuesto orgánico con posibles aplicaciones en varios campos como la química, la biología, la medicina y la industria. Este compuesto presenta una estructura única que incluye múltiples grupos funcionales, lo que lo convierte en un tema de interés para la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de un compuesto tan complejo normalmente implica múltiples pasos, incluida la formación de compuestos intermedios. El proceso puede comenzar con la preparación del núcleo de indol, seguido de la introducción del grupo pirrolidinilo y, finalmente, la unión de la porción de ácido acético. Cada paso requiere condiciones de reacción específicas, como temperatura, presión y el uso de catalizadores.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como los reactores de flujo continuo y la síntesis automatizada para optimizar el proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
Este compuesto puede sufrir varios tipos de reacciones químicas, que incluyen:
Reducción: La adición de átomos de hidrógeno o la eliminación de átomos de oxígeno.
Sustitución: El reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones pueden incluir agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción como la elección del disolvente, la temperatura y el pH son cruciales para el éxito de estas reacciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías y mecanismos de reacción.
Biología
En biología, el compuesto puede estudiarse por sus posibles interacciones con macromoléculas biológicas como proteínas y ácidos nucleicos. Podría servir como una sonda para comprender los procesos bioquímicos.
Medicina
En medicina, el compuesto podría investigarse por su potencial terapéutico. Su capacidad para interactuar con dianas moleculares específicas podría convertirlo en un candidato para el desarrollo de fármacos.
Industria
En la industria, el compuesto podría utilizarse en el desarrollo de nuevos materiales o como catalizador en procesos químicos. Sus propiedades únicas pueden ofrecer ventajas en varias aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de este compuesto implicaría su interacción con dianas moleculares específicas, como enzimas o receptores. La estructura del compuesto le permite unirse a estas dianas, modulando su actividad y provocando varios efectos biológicos. Las vías involucradas pueden incluir transducción de señales, expresión génica y regulación metabólica.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares pueden incluir otros derivados de indol, compuestos pirrolidinilo y derivados del ácido acético. Algunos ejemplos incluyen:
- Ácido indol-3-acético
- Ácido pirrolidinil acético
- Derivados de fluoroindol
Singularidad
Lo que distingue a este compuesto es su combinación única de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. Su capacidad para sufrir diversas reacciones químicas e interactuar con diversas dianas moleculares lo convierte en un compuesto valioso para la investigación científica.
Propiedades
Fórmula molecular |
C25H24ClF2N5O6 |
|---|---|
Peso molecular |
563.9 g/mol |
Nombre IUPAC |
2-[1-carbamoyl-3-[[(4R)-2-[(3-chloro-2-fluorophenyl)methylcarbamoyl]-4-fluoro-4-methylpyrrolidine-1-carbonyl]amino]indol-5-yl]oxyacetic acid |
InChI |
InChI=1S/C25H24ClF2N5O6/c1-25(28)8-19(22(36)30-9-13-3-2-4-16(26)21(13)27)33(12-25)24(38)31-17-10-32(23(29)37)18-6-5-14(7-15(17)18)39-11-20(34)35/h2-7,10,19H,8-9,11-12H2,1H3,(H2,29,37)(H,30,36)(H,31,38)(H,34,35)/t19?,25-/m1/s1 |
Clave InChI |
YRTXXGBYCJOVKB-OPEAARRCSA-N |
SMILES isomérico |
C[C@]1(CC(N(C1)C(=O)NC2=CN(C3=C2C=C(C=C3)OCC(=O)O)C(=O)N)C(=O)NCC4=C(C(=CC=C4)Cl)F)F |
SMILES canónico |
CC1(CC(N(C1)C(=O)NC2=CN(C3=C2C=C(C=C3)OCC(=O)O)C(=O)N)C(=O)NCC4=C(C(=CC=C4)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[3-(Aminomethyl)phenyl]-N-methyl-N-propan-2-ylurea](/img/structure/B12635043.png)
![[(3,6-Dimethoxy-4-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12635054.png)


![[(1,2-Dimethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12635078.png)
![3-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635082.png)
![1-(1-methyl-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12635087.png)

![2-Iodo-N-[2-(1-methyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B12635095.png)
![(3aS,4R,4aS,7aR,8R,8aS)-6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-epoxy[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12635096.png)
![2-[(4-Methoxyphenyl)methoxy]-1-(morpholin-4-yl)propan-1-one](/img/structure/B12635106.png)

